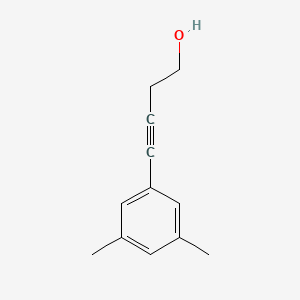
4-(3,5-Dimethylphenyl)-3-butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylphenyl)-3-butyn-1-ol is an organic compound characterized by the presence of a butynyl group attached to a dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)-3-butyn-1-ol typically involves the reaction of 3,5-dimethylphenylacetylene with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3,5-Dimethylphenyl)-3-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 4-(3,5-Dimethylphenyl)-3-butyn-1-one.
Reduction: Formation of 4-(3,5-Dimethylphenyl)-3-butene-1-ol or 4-(3,5-Dimethylphenyl)-butane-1-ol.
Substitution: Formation of 4-(3,5-Dimethylphenyl)-3-butyn-1-chloride or 4-(3,5-Dimethylphenyl)-3-butyn-1-bromide.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethylphenyl)-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethylphenyl)-3-butyn-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in click chemistry reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
- 4-(3,5-Dimethylphenyl)-3-butyn-2-ol
- 4-(3,5-Dimethylphenyl)-3-butyn-1-one
- 4-(3,5-Dimethylphenyl)-3-butene-1-ol
Comparison: 4-(3,5-Dimethylphenyl)-3-butyn-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-(3,5-dimethylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h7-9,13H,4,6H2,1-2H3 |
Clave InChI |
BKOIRRWVIRLCNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C#CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


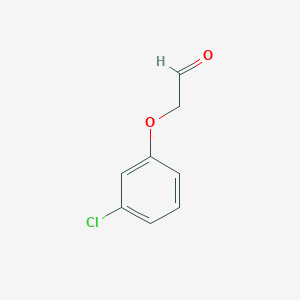
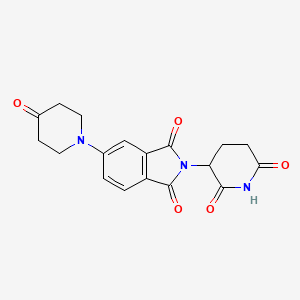
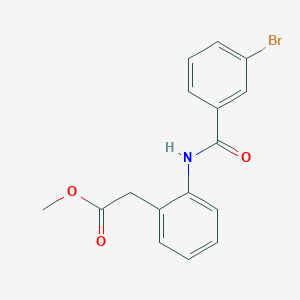
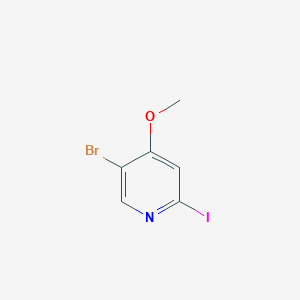
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
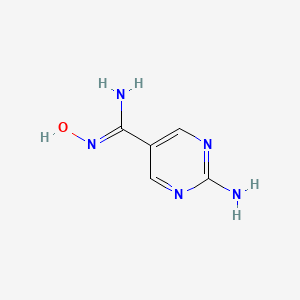
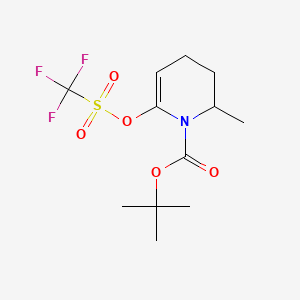
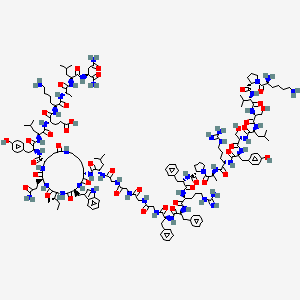
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)
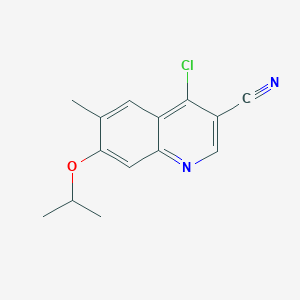
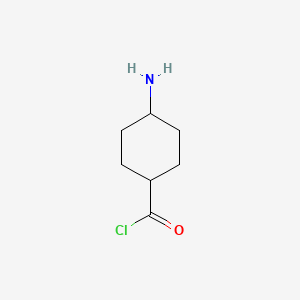

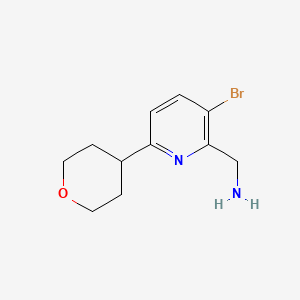
![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
